N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound has a chlorophenyl group attached to the oxadiazole ring, which can impart unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary targets of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide are Mycobacterium tuberculosis cell lines . Mycobacterium tuberculosis is the bacterium responsible for tuberculosis (TB), a disease that is one of the top causes of death worldwide .
Mode of Action
The compound’s mode of action can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction with its targets leads to the inhibition of Mycobacterium tuberculosis cell growth .
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently under investigation . .
Pharmacokinetics
Ongoing studies are focused on exploring these properties, which will provide valuable information about the compound’s bioavailability .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis cell growth . This makes this compound a potential candidate for the development of novel antitubercular agents .
Biochemical Analysis
Biochemical Properties
It is known that the activities of this compound can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Cellular Effects
Preliminary studies suggest that this compound may inhibit the growth of Mycobacterium tuberculosis .
Dosage Effects in Animal Models
The effects of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide at different dosages in animal models have not been reported yet. Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The starting material, 4-chlorobenzoic acid, undergoes esterification with methanol to form methyl 4-chlorobenzoate. This ester is then converted to the corresponding hydrazide by reaction with hydrazine hydrate.
Cyclization: The hydrazide is treated with cyanogen bromide (CNBr) in methanol to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine.
Formation of the Final Product: The oxadiazole amine is then reacted with butanoyl chloride in the presence of a base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) to yield this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the oxadiazole ring, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound has a similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: These compounds have similar oxadiazole rings but different substituents, such as nitroheteroaryl groups.
Uniqueness
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide is unique due to its specific combination of the oxadiazole ring and the butanamide group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-3-10(17)14-12-16-15-11(18-12)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZOIPVBKQGCGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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